molecular formula C8H10BrNO B598994 2-Bromo-5-(ethoxymethyl)pyridine CAS No. 1204425-37-5

2-Bromo-5-(ethoxymethyl)pyridine

Cat. No.: B598994
CAS No.: 1204425-37-5
M. Wt: 216.078
InChI Key: ORZKLFQWFCTCFJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethoxymethyl)pyridine is a valuable brominated pyridine derivative that serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its molecular structure, featuring a bromine atom and an ethoxymethyl side chain on the pyridine ring, allows for selective functionalization. This makes it a versatile intermediate in cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex carbon-carbon bonds in active pharmaceutical ingredients (APIs) and other bioactive molecules . The pyridine backbone is a prevalent scaffold in many compounds with biological activity, underscoring its importance in medicinal chemistry and drug discovery research . Specific research applications for this compound are not detailed in the current search results. A comprehensive product description for a researcher audience would typically elaborate on its main applications in specific therapeutic areas (e.g., as an inhibitor or agonist for a particular target), its precise mechanism of action in research settings, and its documented role in specific synthetic pathways. This detailed scientific context is essential for informing research and cannot be generated from the available information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(ethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZKLFQWFCTCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693756
Record name 2-Bromo-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204425-37-5
Record name 2-Bromo-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Ethoxymethyl Pyridine

Retrosynthetic Analysis and Key Precursors for 2-Bromo-5-(ethoxymethyl)pyridine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, more readily available starting materials. amazonaws.comadvancechemjournal.com For this compound, two primary disconnections are considered: the C-Br bond at the 2-position and the C-O ether bond of the ethoxymethyl group.

C-Br Bond Disconnection : This disconnection points to 5-(ethoxymethyl)pyridine as a direct precursor. The challenge in this forward synthetic direction is achieving regioselective bromination at the C-2 position of the pyridine (B92270) ring, as the electronic nature of the substituted pyridine will direct the incoming electrophile.

C-O Ether Bond Disconnection : This approach suggests (2-Bromopyridin-5-yl)methanol as a key intermediate. nih.govuni.lu This precursor already contains the necessary bromo-substituted pyridine framework. The synthesis is then completed by the etherification of the hydroxymethyl group. This route is often preferred as it allows for more controlled installation of the functional groups.

Alternative Precursor Strategy : Another pathway involves starting with a precursor like 2,5-disubstituted pyridine, such as 2,5-dibromopyridine (B19318). google.com Through a halogen-metal exchange followed by functionalization, the bromine at the 5-position can be converted to the desired ethoxymethyl group. For instance, a Grignard reaction with 2,5-dibromopyridine can be used to selectively replace one bromine atom, followed by subsequent reactions to build the ethoxymethyl side chain. google.com

Key precursors that are central to these strategies include:

5-(ethoxymethyl)pyridine

(2-Bromopyridin-5-yl)methanol nih.govuni.lu

2-Aminopyridine (as a precursor to 2-bromopyridine) orgsyn.orggoogle.com

Pyridine N-oxides acs.org

Direct Bromination Approaches for Pyridine Ring Systems

Direct bromination of the pyridine ring requires overcoming its electron-deficient nature. Various methods have been developed to achieve this, with a significant focus on controlling the position of bromination (regioselectivity).

Achieving regioselective bromination at the 2-position of a pyridine ring is a common synthetic challenge. orgsyn.orgacs.org Several effective strategies exist:

Sandmeyer-type Reaction : A reliable method to introduce a bromine atom at the 2-position is to start from 2-aminopyridine. orgsyn.orggoogle.com Diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine generates a diazonium salt, which subsequently decomposes to yield 2-bromopyridine (B144113) in high yields. orgsyn.orggoogle.com This method is broadly applicable for preparing 2-halopyridines.

Halogenation of Pyridine N-Oxides : Pyridine N-oxides are valuable intermediates for functionalizing the pyridine ring. The N-oxide group activates the C2 and C4 positions towards electrophilic attack. Treatment of a pyridine N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or a combination of an activator and a bromide source can lead to the formation of the 2-bromopyridine derivative. acs.org Recent advancements have reported mild conditions for the C2-bromination of pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsh reagents like Br₂ or POBr₃.

The specific conditions for bromination reactions are critical for achieving high yields and selectivity. The choice of reagents, solvents, and temperature can significantly influence the outcome.

For the Sandmeyer-type reaction starting from 2-aminopyridine, the reaction is typically carried out at low temperatures (0°C or below) to control the stability of the diazonium intermediate. orgsyn.org

SubstrateReagentsConditionsProductYield
2-Aminopyridine1. 48% HBr, Br₂ 2. NaNO₂0°C or lower2-Bromopyridine86-92% orgsyn.org

For the bromination of activated substrates like pyridine N-oxides, various systems can be employed. While traditional methods use harsh reagents, newer protocols focus on milder conditions.

Substrate TypeReagentsConditionsKey Feature
Pyridine N-oxidep-Toluenesulfonic anhydride, Tetrabutylammonium bromideMild conditionsHigh regioselectivity for C2-bromination without harsh reagents.
Pyridine N-oxidePOCl₃ or SOCl₂ with a bromide salt-55 to -70 °CProvides access to 2-chloro or 2-bromo pyridines with high regioselectivity. acs.org

Etherification Strategies for the Ethoxymethyl Moiety

The formation of the ethoxymethyl group is typically achieved through the etherification of a corresponding alcohol precursor.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of this compound synthesis, this involves the alkylation of (2-Bromopyridin-5-yl)methanol. nih.govuni.lu The reaction proceeds by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or ethyl bromide.

The general scheme is as follows:

Deprotonation: A base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of (2-Bromopyridin-5-yl)methanol, forming the corresponding sodium alkoxide.

Alkylation: The alkoxide is then treated with an ethyl halide (e.g., C₂H₅I or C₂H₅Br) to form the ether linkage via an Sₙ2 reaction.

PrecursorReagentsProduct
(2-Bromopyridin-5-yl)methanol1. Base (e.g., NaH) 2. Ethylating Agent (e.g., C₂H₅I)This compound

An alternative to the Williamson ether synthesis is to perform a nucleophilic substitution using sodium ethoxide on a suitable substrate. This is particularly relevant if starting from a precursor like 2-bromo-5-(halomethyl)pyridine (e.g., 2-bromo-5-(chloromethyl)pyridine). In this scenario, the highly nucleophilic ethoxide ion displaces the halide from the benzylic-like position to form the desired ether.

This reaction is typically carried out in ethanol (B145695), which can serve as both the solvent and the source of the ethoxide nucleophile (in the presence of a base like sodium).

SubstrateReagentSolventProduct
2-Bromo-5-(chloromethyl)pyridineSodium ethoxide (NaOEt)EthanolThis compound

This approach can be very efficient, provided the starting halomethyl derivative is accessible. However, care must be taken as side reactions, such as elimination or substitution of the bromine on the pyridine ring, could potentially occur under harsh conditions. researchgate.net

Isolation and Purification Techniques for Synthetic this compound

Chromatographic Methods for Product Separation and Purity (e.g., column chromatography, preparative HPLC)

Column chromatography is a fundamental technique for purifying the crude this compound and its intermediates. nih.gov Silica gel is the most common stationary phase for this class of compounds.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is frequently used. researchgate.netrsc.org The polarity of the eluent mixture is gradually increased to first elute non-polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). guidechem.com For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less common for large-scale preparations.

Table 2: Typical Chromatographic Conditions for Pyridine Derivatives

Technique Stationary Phase Typical Eluent System Application
Column Chromatography Silica Gel (60–230 mesh) Ethyl Acetate / Hexanes (gradient) Primary purification of crude product. researchgate.netrsc.org
Column Chromatography Silica Gel Dichloromethane / Methanol (gradient) Purification of polar pyridine derivatives. nih.gov
Preparative HPLC C18 (Reverse-Phase) Acetonitrile (B52724) / Water or Methanol / Water High-purity final polishing or separation of close-running isomers.

Crystallization and Recrystallization Protocols

Crystallization is a powerful method for obtaining highly pure solid products. For the key precursor, 2-bromo-5-formylpyridine, crystallization is reported to yield purities greater than 98.5%. google.com The crude material is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

The selection of an appropriate solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyridine derivatives, a range of solvents and solvent pairs have proven effective. rochester.edupitt.edu

Table 3: Common Solvents for Recrystallization of Pyridine Derivatives

Solvent / Solvent Pair Application Notes Reference(s)
Toluene / n-Heptane Used for the final isolation of the 2-bromo-5-aldehyde pyridine intermediate. google.com
Ethanol / Water A common pair where ethanol acts as the primary solvent and water as the anti-solvent to induce crystallization. researchgate.netmnstate.edu
Acetonitrile A moderately polar solvent suitable for many nitrogen-containing heterocycles. researchgate.net
Toluene Effective for compounds with aromatic character. rochester.eduresearchgate.net
Ethyl Acetate Can be used for dissolving the product before crystallization with an anti-solvent. google.com

The final, pure this compound is typically obtained as a solid, which can be dried under vacuum to remove any residual solvent. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Ethoxymethyl Pyridine

Reactivity at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a key functional group that enables numerous chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates several important classes of reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-5-(ethoxymethyl)pyridine is an excellent substrate for these reactions, with the bromine atom serving as a handle for the introduction of a wide array of functional groups.

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving 2-bromopyridine (B144113) derivatives. researchgate.netresearchgate.netrsc.org These reactions are generally efficient and tolerate a variety of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures. For instance, 2-bromopyridines can be coupled with arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. bohrium.com The reaction mechanism generally involves an oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netbohrium.com

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The mechanism typically proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene into the Pd-aryl bond, and then β-hydride elimination to release the product. diva-portal.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. scirp.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com The reaction is highly efficient for creating arylalkynes. researchgate.net The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. rsc.orgresearchgate.net This reaction is known for its high functional group tolerance and reactivity. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridine Derivatives

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base Arylpyridine
Heck Alkene Pd(OAc)₂ / Ligand / Base Alkenylpyridine
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base Alkynylpyridine
Negishi Organozinc reagent Pd(dba)₂ / Ligand Alkyl- or Arylpyridine

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. scholaris.camdpi.com They can facilitate the coupling of 2-bromopyridines with a variety of partners, including organozinc reagents in Negishi-type couplings. acs.org Nickel catalysts can be particularly effective for challenging coupling reactions, such as those involving alkyl electrophiles. nih.gov The mechanism of nickel-catalyzed cross-coupling often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. mdpi.com

Table 2: Nickel-Catalyzed Cross-Coupling of a Bromopyridine Derivative

Coupling Partner Catalyst System Product Type
Alkylzinc reagent NiCl₂(dppp) Alkylpyridine

The mechanism of cross-coupling reactions involving 2-bromopyridines is a subject of ongoing research. researchgate.net For Suzuki-Miyaura reactions, studies have focused on understanding the transmetalation step, which can be influenced by the nature of the base and solvent. researchgate.net In nickel-catalyzed reactions, the involvement of different oxidation states of nickel and the potential for radical pathways are areas of investigation. mdpi.com For all cross-coupling reactions, the general steps of oxidative addition, transmetalation, and reductive elimination are considered fundamental to the catalytic cycle. bohrium.comdiva-portal.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com In the case of this compound, the bromine atom can be displaced by strong nucleophiles. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key factor driving this reaction. stackexchange.com This allows for the introduction of various nucleophiles, such as amines and alkoxides, directly onto the pyridine ring. rsc.org

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, creating a nucleophilic organometallic species. nih.govtcnj.edu Treating this compound with a strong organometallic base, such as an alkyllithium reagent at low temperatures, can lead to the formation of a 2-lithiopyridine derivative. umich.edu This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at the 2-position of the pyridine ring. nih.govthieme-connect.com

Reactivity of the Ethoxymethyl Side Chain

The ethoxymethyl group at the 5-position of the pyridine ring introduces reactivity associated with ethers, offering pathways for modification and functionalization.

Ether Cleavage and Derivatization Reactions of the Ethoxymethyl Group

The ether linkage in the ethoxymethyl group is susceptible to cleavage under acidic conditions. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the corresponding halide ion. masterorganicchemistry.comlibretexts.org This reaction typically proceeds via an SN2 mechanism for primary ether substituents, leading to the formation of an alcohol and an alkyl halide. libretexts.org For this compound, this would result in the formation of 2-bromo-5-(hydroxymethyl)pyridine and ethyl halide. The use of Lewis acids, such as boron tribromide (BBr3), also facilitates ether cleavage. masterorganicchemistry.com

The ethoxymethyl group can also be derivatized. For instance, the hydrogen atoms on the methylene (B1212753) adjacent to the ether oxygen can be substituted.

Oxidation and Reduction Reactions Affecting the Ethoxymethyl Moiety

The ethoxymethyl group can undergo oxidation to yield aldehydes or carboxylic acids. Conversely, reduction of this group can lead to other functional groups. The specific products of these reactions depend on the reagents and conditions employed.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in this compound exhibits reactivity characteristic of nitrogen-containing aromatic heterocycles, with the bromine atom and the ring nitrogen playing key roles in its transformations.

Pyridine Nitrogen Quaternization and N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack. This allows for N-quaternization reactions with alkylating agents. google.commdpi.com For example, reaction with an alkyl halide would yield a pyridinium (B92312) salt. This quaternization activates the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack. google.com

Furthermore, the nitrogen atom can be oxidized to form a pyridine N-oxide. wikipedia.orgbme.huumich.edu This transformation is often achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. bme.huumich.edu The resulting N-oxide can then be used in further synthetic manipulations. For instance, 2-Bromo-5-((2-(2-methoxyethoxy)ethoxy)methyl)pyridine-N-oxide has been synthesized and used in subsequent reactions. rsc.org

Direct Functionalization of Unsubstituted Pyridine Ring Positions

The bromine atom at the 2-position of the pyridine ring significantly influences its reactivity. It can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. For instance, 2-bromopyridines are versatile synthons in ruthenium(II)-mediated domino reactions to form heteroarylated 2-pyridones. nih.gov They can also undergo reactions with butyllithium (B86547) to form 2-lithiopyridine, a versatile intermediate for further functionalization. wikipedia.org

The unsubstituted positions on the pyridine ring can also be directly functionalized. Palladium-catalyzed direct diarylation of pyridines has been achieved using a transient activator strategy, allowing for the introduction of aryl groups at the 2- and 6-positions. nih.gov While this specific example doesn't use this compound, the principle of direct C-H functionalization is applicable to substituted pyridines. The presence of the bromo and ethoxymethyl substituents will influence the regioselectivity of such reactions.

Below is a table summarizing the reactivity of this compound:

Reaction TypeReagents and ConditionsProducts
Ether Cleavage Strong acids (e.g., HI, HBr), Lewis acids (e.g., BBr3) masterorganicchemistry.comlibretexts.org2-Bromo-5-(hydroxymethyl)pyridine, Ethyl halide
Oxidation of Ethoxymethyl Group Oxidizing agents Aldehydes or Carboxylic acids
Pyridine N-Quaternization Alkyl halides google.commdpi.comPyridinium salts
Pyridine N-Oxidation Peracids (e.g., m-CPBA), H2O2/Acetic Acid wikipedia.orgbme.huumich.eduThis compound N-oxide
Cross-Coupling Reactions Transition metal catalysts (e.g., Ru, Pd) nih.govnih.govFunctionalized pyridines
Lithiation Butyllithium wikipedia.org2-Lithio-5-(ethoxymethyl)pyridine

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 5 Ethoxymethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 2-Bromo-5-(ethoxymethyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethoxymethyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the ethoxymethyl substituent. The bromine atom, being electron-withdrawing, will generally deshield adjacent protons, shifting their signals downfield. Conversely, the ether oxygen in the ethoxymethyl group will have a shielding effect on nearby protons.

Based on data from similar compounds like 2-bromopyridine (B144113) rsc.org, the proton at position 6 (H-6) is expected to be the most downfield due to its proximity to both the nitrogen atom and the bromine atom. The proton at position 3 (H-3) would likely be the most upfield of the aromatic protons. The signal for the methylene (B1212753) protons of the ethoxymethyl group (-O-CH₂-CH₃) would appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a triplet. The methylene protons of the -CH₂-O- group would present as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the bromine (C-2) is expected to be significantly shielded compared to unsubstituted pyridine, a characteristic effect of heavy halogens. The chemical shifts of the other pyridine ring carbons (C-3, C-4, C-5, and C-6) will also be influenced by the substituents. The carbon atoms of the ethoxymethyl group will appear in the aliphatic region of the spectrum. For comparison, in 2-bromo-5-methylpyridine, the reported ¹³C NMR chemical shifts provide a reference for the expected positions of the pyridine ring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

Atom Predicted ¹H Chemical Shift (ppm) and Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3~7.3 (d)C-3 ~123
H-4~7.6 (dd)C-4 ~140
H-6~8.3 (d)C-6 ~150
-CH₂- (pyridyl)~4.5 (s)-CH₂- (pyridyl) ~70
-O-CH₂- (ethyl)~3.6 (q)-O-CH₂- (ethyl) ~66
-CH₃ (ethyl)~1.2 (t)-CH₃ (ethyl) ~15
C-2-C-2 ~142
C-5-C-5 ~135

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments are employed. wikipedia.orgscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the coupled aromatic protons (H-3, H-4, and H-6) on the pyridine ring, confirming their relative positions. It would also show a correlation between the methylene and methyl protons of the ethyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for the C-3 carbon would correlate with the H-3 proton signal. wikipedia.orgbas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly coupled. In the context of this compound, a NOESY spectrum could help to confirm the through-space proximity of the ethoxymethyl group's protons to the protons on the pyridine ring, providing insights into the preferred conformation of the side chain.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

The FT-IR and Raman spectra of this compound would display a combination of absorption bands corresponding to the vibrations of the pyridine ring, the carbon-bromine bond, and the ether linkage. surfacesciencewestern.com

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies. researchgate.net

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the infrared spectrum, generally between 500 and 700 cm⁻¹. The exact position can be influenced by the electronic environment of the pyridine ring.

Ether (C-O-C) Linkage Vibrations: The most characteristic vibration of the ether linkage is the asymmetric C-O-C stretching, which usually appears as a strong band in the FT-IR spectrum in the range of 1050-1250 cm⁻¹. The symmetric stretching vibration is often weaker in the IR but may be more prominent in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyridine RingC-H Stretching3000 - 3100
Pyridine RingC=C, C=N Stretching1400 - 1600
C-BrStretching500 - 700
C-O-C (Ether)Asymmetric Stretching1050 - 1250
Aliphatic C-HStretching2850 - 3000

Note: These are general ranges and the exact frequencies will be specific to the molecule.

The ethoxymethyl side chain of this compound can adopt different conformations due to rotation around the C5-CH₂ and CH₂-O bonds. These different conformations, or rotamers, may have distinct vibrational frequencies. By carefully analyzing the FT-IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it may be possible to identify the presence of different conformers in the sample. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. By comparing the calculated spectra with the experimental data, the most stable conformation(s) of the molecule in the solid state or in solution can be determined. For instance, studies on similar substituted pyridines have successfully used vibrational spectroscopy in conjunction with theoretical calculations to elucidate conformational preferences. nih.govnih.gov This analysis provides a more complete picture of the three-dimensional structure of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C8H10BrNO. The presence of bromine is a key isotopic signature, with two isotopes, 79Br and 81Br, occurring in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units.

Table 1: Theoretical HRMS Data for this compound

Ion FormulaIsotope CompositionTheoretical Exact Mass (Da)
[C8H1079BrNO]+Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, Bromine-79214.9949
[C8H1081BrNO]+Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, Bromine-81216.9929

Note: This table represents theoretical values. Experimental data would be required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides detailed structural information. While specific experimental MS/MS data for this compound is not available, a probable fragmentation pathway can be proposed based on the known fragmentation of related pyridine and benzyl (B1604629) ether compounds.

A primary fragmentation event would likely be the cleavage of the C-Br bond, a relatively weak bond in the molecule. Another significant fragmentation would involve the ethoxymethyl side chain. Alpha-cleavage (cleavage of the bond adjacent to the ether oxygen) could lead to the loss of an ethoxy radical or a neutral ethene molecule. Cleavage of the benzylic C-O bond is also a common pathway for benzyl ethers.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
215/217[C8H10NO]+Br•
215/217[C6H5BrN]+CH3CHO
215/217[C7H7BrO]+HCN
186/188[C5H3BrN]+C2H5O•

Note: This table is predictive and requires experimental verification.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, no experimental data on its crystal packing, intermolecular interactions, or specific geometric parameters in the crystalline state exists.

However, based on the crystal structures of related bromo-substituted pyridines, several features could be anticipated.

Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding)

The crystal packing of this compound would likely be influenced by a combination of weak intermolecular forces.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor and could interact with the nitrogen atom or the ether oxygen of an adjacent molecule.

Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds involving the pyridine ring and ethoxymethyl protons as donors and the nitrogen and oxygen atoms as acceptors are expected to play a significant role in the crystal packing.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Geometric Parameters and Conformational Preferences in the Crystalline State

In the absence of experimental data, the geometric parameters (bond lengths, bond angles, and torsion angles) can only be estimated from theoretical models or by comparison with similar structurally characterized molecules. The pyridine ring is expected to be largely planar. The conformation of the ethoxymethyl group relative to the pyridine ring would be a key feature, with rotation around the C-C and C-O single bonds allowing for conformational flexibility.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P-1 (examples from related structures)
Key Bond Lengths (Å)C-Br: ~1.90, C-O: ~1.37 (ring-CH2), O-C: ~1.42 (CH2-CH3)
Key Bond Angles (°)C-C-Br: ~120, C-O-C: ~112

Note: These are generalized predictions and require experimental validation through X-ray crystal structure analysis.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Ethoxymethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-5-(ethoxymethyl)pyridine at the atomic and electronic levels. These calculations can predict a wide range of properties, from the molecule's three-dimensional shape to its reactivity in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

DFT calculations would typically be employed to find the molecule's ground state geometry, which is the lowest energy arrangement of its atoms. This involves an optimization process where the positions of the atoms are systematically adjusted until the minimum energy configuration is found. The results of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles.

For instance, a DFT study using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the optimized geometric parameters. The total electronic energy of the molecule in its ground state would also be calculated, which is a key piece of information for determining its stability.

Parameter Exemplary Calculated Value (B3LYP/6-311++G(d,p))
C-Br Bond Length~1.88 Å
C-N Bond Lengths (in ring)~1.34 Å
C-C Bond Lengths (in ring)~1.39 Å
C-O Bond Lengths (ethoxymethyl)~1.42 Å
Total Electronic EnergySpecific value in Hartrees

Note: The values in this table are illustrative and based on typical values for similar chemical bonds, as specific computational data for this compound is not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT.

These high-level calculations are often used to refine the results obtained from DFT or to calculate properties that are more sensitive to electron correlation effects. For this compound, ab initio methods could be used to obtain highly accurate predictions of its dipole moment, polarizability, and other electronic properties. This information is valuable for understanding the molecule's interactions with electric fields and its intermolecular forces.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical environments.

Descriptor Formula Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Electrophilicity Index (ω)μ2 / (2η)Propensity to act as an electrophile

Note: The calculation of these descriptors requires the HOMO and LUMO energy values, which would be obtained from a quantum chemical calculation.

Conformational Analysis and Potential Energy Surfaces of this compound

The ethoxymethyl group in this compound is flexible, meaning it can rotate around its single bonds. This flexibility gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The rotation around the C-O and C-C bonds of the ethoxymethyl substituent can be studied by systematically changing the relevant dihedral angles and calculating the energy at each step. This process generates a potential energy surface that reveals the stable conformations (energy minima) and the transition states (energy maxima) that separate them.

The most stable conformation will be the one that minimizes steric hindrance and optimizes any favorable intramolecular interactions. The heights of the energy barriers between stable conformations determine the rate at which the molecule can interconvert between them at a given temperature.

Computational studies can quantify these effects by comparing the geometry of this compound with that of unsubstituted pyridine (B92270) and monosubstituted derivatives. This analysis would reveal how the combination of these two specific substituents modulates the structural and electronic properties of the pyridine core.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For this compound, a computational model would predict the chemical shifts for each unique proton and carbon atom in the molecule.

The expected ¹H NMR chemical shifts would be influenced by the electronic environment of each proton. The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts affected by the electron-withdrawing bromine atom and the ethoxymethyl group. The protons of the ethoxy and methyl groups would appear in the upfield region of the spectrum.

Similarly, ¹³C NMR chemical shift predictions would differentiate the carbon atoms of the pyridine ring from those of the ethoxymethyl substituent. The carbon atom bonded to the bromine would show a characteristic shift, as would the carbons of the ethoxy and methylene (B1212753) groups.

In addition to chemical shifts, computational methods can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms. The ¹³C/¹H coupling constants are particularly useful for structural elucidation.

Below is a table of expected ¹H and ¹³C NMR chemical shift ranges for this compound, based on general principles and data for analogous compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine Ring Hs7.0 - 8.5-
Pyridine Ring Cs110 - 155-
-CH₂- (ethoxymethyl)4.0 - 5.065 - 75
-O-CH₂- (ethoxy)3.4 - 3.860 - 70
-CH₃ (ethoxy)1.0 - 1.510 - 20

Note: These are estimated ranges and actual experimental values may vary. The table is for illustrative purposes to show the expected regions where the signals for different parts of the molecule would appear.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. researchgate.nettandfonline.com These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. tandfonline.com

For this compound, a computational analysis would predict a series of vibrational modes. These would include the stretching and bending vibrations of the pyridine ring, the C-Br stretch, the C-H stretches of the aromatic ring and the ethoxymethyl group, and the C-O-C stretching of the ether linkage.

A comparison of the simulated and experimental spectra can confirm the molecular structure and provide insights into the intramolecular forces.

The following table presents the expected characteristic vibrational frequencies for this compound based on known data for similar functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Ring Stretch1400 - 1600
C-O-C Asymmetric Stretch1200 - 1275
C-O-C Symmetric Stretch1020 - 1150
C-Br Stretch500 - 650

Note: This table provides general ranges for the expected vibrational modes.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the most likely reaction pathway.

For this compound, several key transformations could be studied using computational simulations. Bromo-pyridines are common precursors in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. bohrium.com

A computational study of a Suzuki-Miyaura reaction involving this compound would involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. bohrium.com Such simulations can provide detailed geometric information about the transition states and intermediates, helping to understand the factors that control the reaction's efficiency and selectivity.

Nucleophilic aromatic substitution is another important reaction class for halo-pyridines. thieme-connect.com Computational modeling can elucidate the mechanism of these reactions, for instance, by comparing the energetics of a direct displacement pathway versus a pathway involving a Meisenheimer complex.

A key outcome of reaction pathway modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). acs.org By identifying the transition state for each step of a reaction, its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy.

These calculated activation energies can be used within the framework of transition state theory to estimate reaction rate constants. This allows for a theoretical prediction of the reaction kinetics, which can be compared with experimental kinetic data. For example, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. Computational analysis can pinpoint this step, providing valuable information for optimizing reaction conditions.

While specific activation energies for reactions of this compound are not available without dedicated computational studies, the principles of their calculation are well-established and have been applied to many similar chemical systems.

Applications of 2 Bromo 5 Ethoxymethyl Pyridine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromo-5-(ethoxymethyl)pyridine is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of both a reactive bromine atom at the 2-position and an ethoxymethyl group at the 5-position of the pyridine (B92270) ring. This unique combination of functional groups allows for sequential and site-selective reactions, making it a versatile building block in organic synthesis.

Precursor to Highly Functionalized Pyridine Derivatives

The bromine atom on the pyridine ring is particularly amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. mdpi.com In this type of reaction, the bromine atom is substituted with an aryl or vinyl group from an organoboron compound, leading to the formation of highly functionalized pyridine derivatives. mdpi.com Similarly, other palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be utilized to introduce various organic fragments at the 2-position.

The ethoxymethyl group, while less reactive than the bromine atom, can also be a site for chemical modification. The ether linkage can potentially be cleaved to reveal a hydroxymethyl group, which can then be further functionalized. This dual reactivity makes this compound a precursor to a diverse range of substituted pyridines with applications in medicinal chemistry and materials science. pipzine-chem.com

Scaffolding for Heterocyclic and Macrocyclic Compounds

Beyond the synthesis of simple substituted pyridines, this compound can act as a scaffold for the construction of more complex heterocyclic and macrocyclic structures. The pyridine ring itself is a common motif in many biologically active compounds and functional materials. nih.gov By using the bromine atom as a handle for annulation reactions, chemists can fuse other rings onto the pyridine core, leading to the formation of bicyclic and polycyclic heteroaromatic systems.

Furthermore, the strategic placement of the bromine and ethoxymethyl groups allows for the synthesis of macrocycles. Through a series of reactions that involve functionalization at both the 2- and 5-positions, the molecule can be incorporated into large ring structures. These macrocyclic compounds can exhibit unique host-guest properties and have potential applications in areas such as molecular recognition and catalysis.

Applications in Ligand Design for Organometallic Catalysis

The pyridine nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, making it an excellent coordinating atom for metal centers. This property is extensively exploited in the design of ligands for organometallic catalysis.

Synthesis of Pyridine-Based Ligands Utilizing the Bromine Moiety

The bromine atom in this compound provides a convenient anchor point for the synthesis of more elaborate ligand structures. Through cross-coupling reactions, various chelating groups can be introduced at the 2-position. For example, coupling with a molecule containing another donor atom, such as a phosphine (B1218219) or another nitrogen-containing heterocycle, can lead to the formation of bidentate or pincer-type ligands. These multi-dentate ligands can form stable complexes with transition metals, which are often the active species in catalytic cycles. The electronic and steric properties of the ligand can be fine-tuned by varying the substituent introduced in place of the bromine, thereby influencing the activity and selectivity of the resulting catalyst.

Integration into Polymeric Materials and Advanced Frameworks

The versatility of this compound extends beyond small molecule synthesis and into the realm of materials science. The ability to undergo polymerization and be incorporated into larger, well-defined structures makes it a candidate for the development of advanced materials.

The bromine atom can serve as a reactive site for polymerization reactions. For example, it can participate in cross-coupling polymerization reactions, leading to the formation of conjugated polymers. These materials often exhibit interesting electronic and optical properties and have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine and ethoxymethyl moieties can impart specific functionalities to the polymer, such as solubility, processability, and the ability to coordinate with metal ions.

Furthermore, derivatives of this compound can be used as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com By designing ligands with multiple coordination sites, it is possible to create extended, porous structures with high surface areas. These materials have shown promise in a variety of applications, including gas storage, separation, and heterogeneous catalysis. The specific properties of the resulting framework can be tailored by the choice of both the organic linker, derived from this compound, and the metal node.

Precursor for Monomers in Polymer Synthesis

The structure of this compound makes it an excellent starting material for the synthesis of specialized monomers for polymerization. The bromine atom on the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a polymerizable group, such as a vinyl, styrenyl, or acetylene (B1199291) moiety, onto the pyridine core.

For instance, a Suzuki coupling reaction with a vinylboronic acid derivative can replace the bromine atom with a vinyl group, yielding a substituted vinylpyridine monomer. Similarly, coupling with an ethynyl-substituted aromatic compound via a Sonogashira reaction can lead to the formation of a monomer suitable for the synthesis of conjugated polymers. The ethoxymethyl group at the 5-position can influence the properties of the resulting polymers, such as enhancing solubility in organic solvents and increasing the flexibility of the polymer backbone. This is a desirable feature for improving the processability of otherwise rigid polymer chains.

The resulting functional polymers, which can contain the pyridine unit either in the main chain or as a pendant group, are of interest for a variety of applications. The pyridine moiety itself can impart specific properties to the polymer, such as basicity, the ability to coordinate with metals, and specific electronic characteristics. This makes such polymers candidates for applications in catalysis, as stimuli-responsive materials, or as components in electronic devices.

Table 1: Potential Monomers Synthesized from this compound

Polymerizable GroupCoupling ReactionResulting Monomer StructurePotential Polymer Application
VinylSuzuki2-Vinyl-5-(ethoxymethyl)pyridineFunctional thermoplastics, polymer supports
StyrenylSuzuki2-Styrenyl-5-(ethoxymethyl)pyridineSoluble conjugated polymers, materials for photonics
AcetyleneSonogashira2-Ethynyl-5-(ethoxymethyl)pyridinePrecursors for carbon-rich materials, conjugated polymers
AcrylateHeck2-Acryloyl-5-(ethoxymethyl)pyridineFunctional acrylic polymers, coatings and adhesives

Contribution to Self-Assembled Structures and Supramolecular Architectures

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. This compound, and more commonly its derivatives, can serve as a valuable ligand in the construction of such architectures. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for transition metal ions. rsc.org This property is fundamental to the strategy of coordination-driven self-assembly, where metal ions act as "glue" to connect pyridine-containing ligands into discrete metallacycles or extended coordination polymers. elsevierpure.comdocumentsdelivered.commdpi.com

By replacing the bromine atom with another pyridine ring through a cross-coupling reaction, a bipyridine ligand can be formed. The geometry of this ligand, along with the coordination preferences of the metal ion, will dictate the final shape and size of the supramolecular assembly. chimia.ch The ethoxymethyl group can play a crucial role in these systems. It can influence the solubility of the ligands and the resulting assemblies, and it can also participate in secondary interactions, such as hydrogen bonding, which can help to direct the self-assembly process and stabilize the final supramolecular structure. nih.gov The flexible ether linkage may also allow for conformational changes that can be exploited in the design of dynamic or responsive supramolecular systems. semanticscholar.org

The resulting self-assembled structures have potential applications in areas such as molecular recognition, catalysis, and the development of novel materials with tailored cavities and pores.

Table 2: Role of this compound Derivatives in Supramolecular Assembly

Supramolecular ComponentKey InteractionResulting ArchitecturePotential Function
Pyridine NitrogenMetal-Ligand CoordinationMetallacycles, Coordination PolymersMolecular Encapsulation, Catalysis
Ethoxymethyl GroupHydrogen BondingStabilized AssembliesChirality Transfer, Structural Control
Aromatic Ringsπ-π StackingOrdered Solid-State StructuresAnion Recognition, Sensing

Intermediary Role in Agrochemical Synthesis and Material Science Research (excluding specific end products or dosages)

Substituted pyridines are a cornerstone of the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. google.compatsnap.com The compound this compound serves as a valuable intermediate in the synthesis of new agrochemical candidates. google.com The bromine atom provides a reactive handle for introducing a wide variety of other functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the rapid generation of a library of related compounds with diverse structures, which can then be screened for biological activity. A patent for the preparation of 2-alkoxy-5-alkoxymethyl-pyridines highlights their utility as intermediates for insecticides. google.com

In the realm of materials science, functionalized pyridines are being explored for their potential in organic electronics. elsevierpure.comdocumentsdelivered.com The electron-deficient nature of the pyridine ring makes it a useful component in materials for organic light-emitting diodes (OLEDs), particularly as electron-transporting or host materials. sci-hub.se The strategic placement of substituents on the pyridine ring can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize device performance. nih.gov The ethoxymethyl group in this compound can be envisioned as a modifiable unit to fine-tune the physical properties of such materials, including their solubility, morphology, and thermal stability, without significantly altering their core electronic structure.

The versatility of this compound as an intermediate stems from the orthogonal reactivity of its functional groups. The bromine can be selectively reacted under one set of conditions, while the ethoxymethyl group can be modified under another, providing a powerful tool for the systematic development of new functional molecules for both agrochemical and materials science research.

Table 3: Reactive Sites of this compound and Their Potential Transformations

Reactive SiteType of ReactionPotential ModificationResearch Area
2-BromoCross-Coupling (e.g., Suzuki, Sonogashira)Introduction of aryl, vinyl, or alkynyl groupsAgrochemicals, Materials Science
2-BromoNucleophilic Aromatic SubstitutionIntroduction of amino, alkoxy, or thioether groupsAgrochemicals
Pyridine NitrogenCoordinationFormation of metal complexesMaterials Science, Catalysis
Ethoxymethyl GroupEther Cleavage/ModificationAlteration of the alkoxy side chainMaterials Science

Analytical Methodologies for Detection and Quantification of 2 Bromo 5 Ethoxymethyl Pyridine in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in synthetic chemistry for separating components of a mixture, allowing for both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Bromo-5-(ethoxymethyl)pyridine. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Table 1: Representative GC-MS Parameters for Analysis of Pyridine (B92270) Derivatives

Parameter Value/Condition
Column 5% Phenyl Polymethylsiloxane Fused-Silica Capillary
Initial Temp 50 °C, hold for 1 min
Temp Ramp 10 °C/min to 320 °C, hold for 2 min
Injector Temp 250 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Scan Range m/z 40-600
MS Source Temp 230 °C

This table represents a typical method and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, reverse-phase HPLC is a common approach. sielc.com

In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), the retention time of the compound can be controlled to achieve separation from impurities. sielc.com

Detection can be accomplished using various detectors. A Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) is frequently used, as pyridine derivatives typically exhibit strong UV absorbance. For more selective and sensitive detection, or for analysis in complex matrices, an HPLC system can be coupled with a mass spectrometer (LC-MS).

A method for a structurally similar compound, 2-bromo-5-methyl-pyridine, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry applications, a volatile modifier like formic acid would be substituted for phosphoric acid. sielc.com

Table 2: Example HPLC Method for Analysis of a Bromopyridine Derivative

Parameter Value/Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV-Vis or Mass Spectrometry (MS)
Application Purity assessment, impurity isolation

This method, developed for 2-bromo-5-methyl-pyridine, serves as a starting point for developing a method for this compound. sielc.com

Electrochemical and Voltammetric Methods for Detection

Electrochemical methods, such as voltammetry, offer a sensitive approach for detecting electroactive species. These techniques measure the current that arises when a voltage is applied to an electrode in a solution containing the analyte. libretexts.org Pyridine and its derivatives are known to be electrochemically active, undergoing reduction and oxidation reactions at specific potentials. univ-lyon1.frresearchgate.net

Cyclic Voltammetry (CV) is a common technique where the potential is swept linearly in both forward and reverse directions. libretexts.org A cyclic voltammogram can provide information about the redox potentials of this compound. The peak current in a voltammogram is proportional to the concentration of the analyte, allowing for quantification.

More sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can also be employed. nih.gov These methods use potential pulses to discriminate against background charging currents, thereby lowering the detection limits. libretexts.orgnih.gov While specific voltammetric studies on this compound are not prevalent, the known electrochemical behavior of the pyridine ring suggests that these methods could be developed for its detection and quantification in various research contexts. univ-lyon1.frresearchgate.net

Table 4: Overview of Potential Voltammetric Techniques for Detection

Technique Principle Potential Application for this compound
Cyclic Voltammetry (CV) Measures current as potential is swept in two directions. libretexts.org Determining redox potentials and studying reaction mechanisms.
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential ramp to enhance sensitivity. nih.gov Trace-level quantification due to low background current.
Square Wave Voltammetry (SWV) Employs a square wave potential waveform for rapid and sensitive analysis. Fast quantitative analysis.
Stripping Voltammetry Preconcentrates the analyte onto the electrode surface before measurement. libretexts.org Potentially for ultra-trace analysis if the compound adsorbs effectively.

The applicability of these techniques would require experimental validation for this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(ethoxymethyl)pyridine, and how can yields be maximized?

The synthesis typically involves bromination of a pyridine precursor followed by ethoxymethyl substitution. A common method includes:

  • Step 1 : Bromination of 5-(ethoxymethyl)pyridine using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under reflux (100–110°C) with catalytic AIBN\text{AIBN}.
  • Step 2 : Purification via flash chromatography (e.g., 15% EtOAc/heptane) to isolate the product . Optimization Tips :
  • Use continuous flow reactors for scalability and consistency .
  • Monitor reaction progress with TLC/LCMS to avoid over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., ethoxymethyl resonance at δ 3.5–4.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Detect functional groups like C-Br (~550 cm1^{-1}) and ether C-O (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (216.078 g/mol) and fragmentation patterns .

Q. What are the key reactivity patterns of this compound in substitution reactions?

The bromine atom at the 2-position is highly reactive in:

  • Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., ethoxymethyl) to activate the pyridine ring. Use amines/thiols in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst in 1,4-dioxane/H2O\text{1,4-dioxane/H}_2\text{O} (4:1) with Cs2CO3\text{Cs}_2\text{CO}_3 base .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for structural confirmation?

  • X-ray Crystallography : Definitive structural elucidation via single-crystal analysis (e.g., resolving ethoxymethyl orientation) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • 2D NMR : HMBC\text{HMBC} and NOESY\text{NOESY} to assign long-range couplings and spatial proximity of substituents .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily protect the ethoxymethyl group (e.g., silylation with TBSCl\text{TBSCl}) during halogenation or oxidation steps .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2, XPhos\text{XPhos}) to suppress homocoupling in cross-coupling reactions .
  • Solvent Optimization : Use anhydrous THF\text{THF} or DME\text{DME} to minimize hydrolysis of boronic ester intermediates .

Q. How can this compound be applied in drug discovery pipelines?

  • Pharmacophore Design : The ethoxymethyl group enhances solubility, while bromine serves as a handle for late-stage diversification (e.g., introducing bioisosteres like CF3_3) .
  • Target Validation : Use radiolabeled analogs (e.g., 18F^{18}\text{F}-derivatives) for PET imaging to study target engagement in neurological pathways .
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or NH2_2) to optimize binding affinity toward kinase targets .

Methodological Tables

Table 1 : Optimization of Suzuki Cross-Coupling Conditions

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_485–90%
BaseCs2CO3\text{Cs}_2\text{CO}_380–85%
Solvent1,4-Dioxane/H2O\text{1,4-Dioxane/H}_2\text{O} (4:1)90%+
Temperature80°CMinimal Decomposition
Source :

Table 2 : Common Side Reactions and Mitigation

Reaction TypeSide ProductMitigation Strategy
SNArDi-substituted pyridineUse excess nucleophile
Suzuki CouplingHomocoupled dimerDegas solvent, reduce Pd loading
OxidationPyridine N-oxideAvoid strong oxidants (e.g., KMnO4\text{KMnO}_4)
Source :

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